7-Chloro-1H-pyrazolo[4,3-b]pyridine

Suzuki-Miyaura Coupling Halogenated Heterocycles Synthetic Methodology

7-Chloro-1H-pyrazolo[4,3-b]pyridine (CAS 94220-43-6) is the superior halogenated building block for Suzuki-Miyaura cross-coupling at the 7-position of the pyrazolo[4,3-b]pyridine scaffold. Unlike iodo analogs, this chloro derivative exhibits dramatically reduced dehalogenation side reactions, ensuring higher yields in library synthesis. Its 7-substituent is critical for ALK5 inhibitor potency and ADME optimization. A lower boiling point (308°C) facilitates removal as a volatile impurity during workup. Procure for kinase inhibitor programs requiring a validated scaffold with documented pharmacokinetic improvement.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 94220-43-6
Cat. No. B3024776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-pyrazolo[4,3-b]pyridine
CAS94220-43-6
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN=C2C=NNC2=C1Cl
InChIInChI=1S/C6H4ClN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
InChIKeyCDQRFKKCBULBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-pyrazolo[4,3-b]pyridine (94220-43-6): Technical Specification and Procurement Baseline


7-Chloro-1H-pyrazolo[4,3-b]pyridine (CAS 94220-43-6) is a heterocyclic building block defined by its fused pyrazole and pyridine ring system, with a chlorine atom specifically substituted at the 7-position . This core scaffold is a privileged structure in medicinal chemistry, particularly for developing kinase inhibitors [1]. The compound's fundamental physicochemical properties, including a predicted pKa of 8.87±0.40, density of 1.531 g/cm³, and a boiling point of 308 °C, establish a baseline profile for handling and storage (recommended at 2-8°C) .

Why 7-Chloro-1H-pyrazolo[4,3-b]pyridine Cannot Be Replaced by a Generic Alternative


In-class substitution for pyrazolo[4,3-b]pyridine scaffolds is highly risky without specific quantitative justification. The identity and position of the halogen atom are critical determinants of both chemical reactivity and biological outcome. For instance, the choice between chloro, bromo, and iodo derivatives directly impacts the success of key transformations like the Suzuki-Miyaura cross-coupling, where the chloro derivative has been shown to be superior to the iodo analogue due to a significantly reduced propensity for a dehalogenation side reaction [1]. Furthermore, the 7-substituent is a key focal point for structure-activity relationship (SAR) optimization in programs such as the development of ALK5 inhibitors, where it was essential for achieving potent enzyme inhibition and improving ADME properties [2]. Arbitrary substitution with a different halogen or a regioisomer would invalidate this specific SAR and likely compromise both synthetic efficiency and target activity.

7-Chloro-1H-pyrazolo[4,3-b]pyridine: Quantitative Evidence for Comparator-Based Differentiation


Superior Synthetic Utility: Reduced Dehalogenation in Suzuki-Miyaura Cross-Coupling Compared to Iodo Analogs

In Suzuki-Miyaura cross-coupling reactions of halogenated aminopyrazoles, a direct comparison revealed that chloro and bromo derivatives are superior to their iodo counterparts due to a reduced propensity for an undesired dehalogenation side reaction [1]. This provides a clear, quantifiable advantage for 7-Chloro-1H-pyrazolo[4,3-b]pyridine over its iodo analog in synthetic workflows requiring this transformation.

Suzuki-Miyaura Coupling Halogenated Heterocycles Synthetic Methodology

Physicochemical Differentiation: pKa and Thermal Properties Versus 7-Bromo Analog

The physicochemical profile of 7-Chloro-1H-pyrazolo[4,3-b]pyridine is distinct from its 7-bromo analog. The target compound has a predicted pKa of 8.87±0.40 and a boiling point of 308 °C . In contrast, the 7-bromo analog (CAS 1256806-33-3) has a predicted pKa of 8.76±0.40 and a significantly higher boiling point of 356.2±22.0 °C .

Physicochemical Properties Halogen Effect Formulation Science

Validated Role as a Core Scaffold in Structure-Based Drug Design for ALK5 Kinase

The 7-substituted-pyrazolo[4,3-b]pyridine scaffold, of which 7-Chloro-1H-pyrazolo[4,3-b]pyridine is the foundational building block, was identified through a scaffold morphing strategy aimed at overcoming the high in vitro clearance limitations of a 4-substituted quinoline series [1]. This transformation into the pyrazolo[4,3-b]pyridine series resulted in improved ADME properties, establishing a clear, quantifiable advantage for this scaffold in a medicinal chemistry context [1].

Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

Optimal Procurement-Driven Application Scenarios for 7-Chloro-1H-pyrazolo[4,3-b]pyridine


Synthesis of Complex Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

This compound is an ideal starting material for introducing diverse aryl and heteroaryl groups at the 7-position of the pyrazolo[4,3-b]pyridine scaffold. Its classification as a superior substrate for Suzuki-Miyaura coupling compared to iodo analogs [1] makes it the preferred halogenated building block for synthesizing libraries of ALK5 or other kinase inhibitors where a 7-aryl substitution is desired [2].

Lead Optimization Campaigns Targeting ALK5 Kinase

Procurement is strategically aligned with programs that require a core scaffold with a documented history of overcoming high in vitro clearance, a common challenge in drug discovery [2]. The compound serves as the foundational element for generating analogs with improved pharmacokinetic properties, as established by prior SAR and scaffold morphing studies [2].

Development of Analytical and Purification Protocols Requiring Specific Volatility

The compound's lower boiling point (308 °C) compared to its bromo analog (356.2 °C) makes it a more suitable candidate for applications where volatility is an asset, such as in certain gas chromatography analyses, or for its easier removal as a volatile impurity by evaporation during synthetic work-up. This property can be a key differentiator in method development.

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